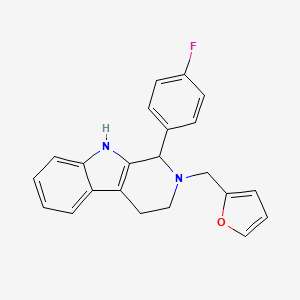
1-(2-butynoyl)-N-(4'-methoxy-2-biphenylyl)prolinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-butynoyl)-N-(4'-methoxy-2-biphenylyl)prolinamide, also known as ML277, is a potent and selective activator of the K2P potassium channel. It was first identified in 2013 by researchers at the Max Planck Institute for Heart and Lung Research in Germany. Since then, ML277 has been the subject of numerous scientific studies, with researchers investigating its synthesis, mechanism of action, biochemical and physiological effects, and potential applications.
Mecanismo De Acción
1-(2-butynoyl)-N-(4'-methoxy-2-biphenylyl)prolinamide acts by binding to and activating the K2P potassium channel, which leads to an increase in potassium ion efflux from the cell. This hyperpolarizes the cell membrane and reduces neuronal excitability. 1-(2-butynoyl)-N-(4'-methoxy-2-biphenylyl)prolinamide has been shown to be highly selective for the K2P channel, with little or no activity on other potassium channels or ion channels.
Biochemical and Physiological Effects:
1-(2-butynoyl)-N-(4'-methoxy-2-biphenylyl)prolinamide has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that 1-(2-butynoyl)-N-(4'-methoxy-2-biphenylyl)prolinamide can increase potassium ion efflux from neurons and reduce neuronal excitability. 1-(2-butynoyl)-N-(4'-methoxy-2-biphenylyl)prolinamide has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in vitro and in vivo. In animal studies, 1-(2-butynoyl)-N-(4'-methoxy-2-biphenylyl)prolinamide has been shown to reduce pain and inflammation, and to have anticonvulsant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-(2-butynoyl)-N-(4'-methoxy-2-biphenylyl)prolinamide is its high selectivity for the K2P potassium channel, which makes it a useful tool for studying the function of this channel in vitro and in vivo. 1-(2-butynoyl)-N-(4'-methoxy-2-biphenylyl)prolinamide is also relatively easy to synthesize on a small scale, which makes it accessible to many researchers. One limitation of 1-(2-butynoyl)-N-(4'-methoxy-2-biphenylyl)prolinamide is that it is not currently approved for use in humans, which limits its potential clinical applications.
Direcciones Futuras
There are many potential future directions for research on 1-(2-butynoyl)-N-(4'-methoxy-2-biphenylyl)prolinamide. One area of interest is the development of more potent and selective activators of the K2P potassium channel, which could have even greater therapeutic potential. Another area of interest is the investigation of the anti-inflammatory effects of 1-(2-butynoyl)-N-(4'-methoxy-2-biphenylyl)prolinamide, which could lead to the development of new treatments for inflammatory diseases. Finally, research on the mechanism of action of 1-(2-butynoyl)-N-(4'-methoxy-2-biphenylyl)prolinamide could provide insights into the function of the K2P potassium channel and its role in neurological and inflammatory disorders.
Métodos De Síntesis
The synthesis of 1-(2-butynoyl)-N-(4'-methoxy-2-biphenylyl)prolinamide has been described in detail in several scientific publications. The most commonly used method involves the reaction of 4'-methoxy-2-biphenylcarboxylic acid with N-tert-butoxycarbonyl-L-proline, followed by conversion of the resulting intermediate to the final product by reaction with 2-butynoyl chloride. The synthesis of 1-(2-butynoyl)-N-(4'-methoxy-2-biphenylyl)prolinamide is relatively straightforward and can be carried out on a small scale in a laboratory setting.
Aplicaciones Científicas De Investigación
1-(2-butynoyl)-N-(4'-methoxy-2-biphenylyl)prolinamide has been shown to be a potent and selective activator of the K2P potassium channel, which is involved in the regulation of neuronal excitability and neurotransmitter release. As such, 1-(2-butynoyl)-N-(4'-methoxy-2-biphenylyl)prolinamide has potential applications in the treatment of neurological disorders such as epilepsy, neuropathic pain, and migraine. 1-(2-butynoyl)-N-(4'-methoxy-2-biphenylyl)prolinamide has also been shown to have anti-inflammatory effects, which may make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Propiedades
IUPAC Name |
1-but-2-ynoyl-N-[2-(4-methoxyphenyl)phenyl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3/c1-3-7-21(25)24-15-6-10-20(24)22(26)23-19-9-5-4-8-18(19)16-11-13-17(27-2)14-12-16/h4-5,8-9,11-14,20H,6,10,15H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGHBPLWJZVSHSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)N1CCCC1C(=O)NC2=CC=CC=C2C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-cyano-3-[5-(2-nitrophenyl)-2-furyl]-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B6041545.png)
![1-(1-{[1-(3-methoxypropyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-3-piperidinyl)ethanone](/img/structure/B6041555.png)
![N-(1,5-dimethyl-1H-pyrazol-3-yl)-1-(1-{[(1,5-dimethyl-1H-pyrazol-3-yl)amino]carbonyl}propyl)-1H-pyrazole-3-carboxamide](/img/structure/B6041570.png)
![N'-{[3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methylene}-1-(ethylsulfonyl)-3-piperidinecarbohydrazide](/img/structure/B6041581.png)

![1-benzyl-4-{3-[1-(1H-imidazol-4-ylcarbonyl)-3-piperidinyl]propanoyl}piperazine](/img/structure/B6041601.png)
![2-[4-{[1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1-(3-methylbutyl)-2-piperazinyl]ethanol](/img/structure/B6041609.png)
![2-fluoro-N-[2-(4-methyl-5-{[(4-oxo-3,4-dihydro-2-quinazolinyl)methyl]thio}-4H-1,2,4-triazol-3-yl)ethyl]benzamide](/img/structure/B6041611.png)

![methyl 4-{[1-(2,4-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]amino}-4-oxobutanoate](/img/structure/B6041621.png)

![2-chloro-4-{[4-(2-fluoro-4-methoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol](/img/structure/B6041636.png)
![N'-(2-hydroxy-3-methylbenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B6041642.png)
![2-{[3-(dimethylamino)propyl]amino}-1-phenylethanol](/img/structure/B6041649.png)